![molecular formula CH2N2 B13821953 Cyanamide, [14C] CAS No. 21420-36-0](/img/structure/B13821953.png)
Cyanamide, [14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, [14C] is an organic compound with the formula CH2N2. This compound is a colorless solid that is widely used in various chemical applications, including agriculture, pharmaceuticals, and industrial processes. The compound features a nitrile group attached to an amino group, which imparts a high degree of reactivity and versatility in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanamide, [14C] can be synthesized through several methods. One common method involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. In this process, calcium carbide is heated in the presence of nitrogen at high temperatures, typically around 1,000°C, to produce calcium cyanamide. The calcium cyanamide is then treated with carbon dioxide to yield cyanamide and calcium carbonate .
Another method involves the direct reaction of hydrogen cyanide with ammonia under specific conditions. This method requires precise control over reaction parameters to achieve high yields and purity .
Industrial Production Methods
Industrial production of cyanamide, [14C] often involves the use of high-concentration cyanamide solutions. The preparation method includes adding a polymerization inhibitor to prevent the formation of dicyandiamide, controlling the reaction temperature and pH, and using carbon dioxide gas in an aqueous solution. This process results in a cyanamide solution with a concentration greater than 50%, suitable for large-scale industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide, [14C] undergoes various types of chemical reactions, including:
Oxidation: Cyanamide can be oxidized to produce cyanogen or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert cyanamide to amines or other reduced forms.
Substitution: Cyanamide can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide include acids, bases, and transition metal catalysts. For example, the iron-mediated desulfurization approach involves the use of isothiocyanates under mild reaction conditions to produce substituted cyanamides . Another method involves the base-mediated aminoalkylation of aryl thiourea to produce cyanamides and disulfanes .
Major Products Formed
Major products formed from reactions involving cyanamide include dicyandiamide, melamine, and various substituted cyanamides. These products are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other industrial chemicals .
Aplicaciones Científicas De Investigación
Cyanamide, [14C] has a wide range of scientific research applications, including:
Chemistry: Cyanamide is used as a building block in the synthesis of guanidine, melamine, and other nitrogen-containing polymers.
Biology: Cyanamide is used in the study of enzyme inhibition and metabolic pathways.
Medicine: Cyanamide is used in pharmaceutical formulations to treat addiction by inhibiting certain metabolic enzymes.
Industry: Cyanamide is used in the production of fire retardants, plastics, adhesives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyanamide, [14C] involves its interaction with molecular targets and pathways. Cyanamide acts as an enzyme inhibitor, particularly inhibiting enzymes involved in alcohol metabolism. This inhibition leads to the accumulation of acetaldehyde, causing adverse effects when alcohol is consumed . Cyanamide also interacts with carbonic anhydrase and cathepsin K, affecting various metabolic pathways .
Comparación Con Compuestos Similares
Cyanamide, [14C] can be compared with other similar compounds, such as:
Calcium cyanamide (CaCN2): Used as a fertilizer and nitrification inhibitor. It is hydrolyzed to produce cyanamide.
Dicyandiamide: Formed by the dimerization of cyanamide. Used in the production of melamine and other nitrogen-containing compounds.
Cyanamide, [14C] is unique due to its dual functionality, containing both nucleophilic and electrophilic centers. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
21420-36-0 |
|---|---|
Fórmula molecular |
CH2N2 |
Peso molecular |
44.033 g/mol |
Nombre IUPAC |
aminoformonitrile |
InChI |
InChI=1S/CH2N2/c2-1-3/h2H2/i1+2 |
Clave InChI |
XZMCDFZZKTWFGF-NJFSPNSNSA-N |
SMILES isomérico |
[14C](#N)N |
SMILES canónico |
C(#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
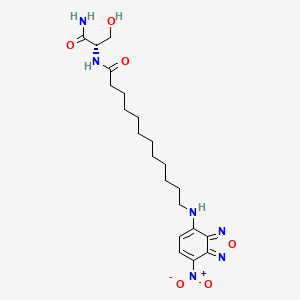
![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
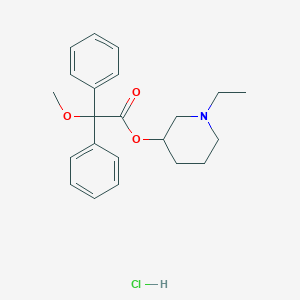
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
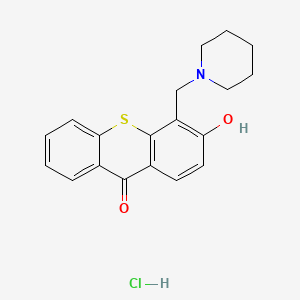
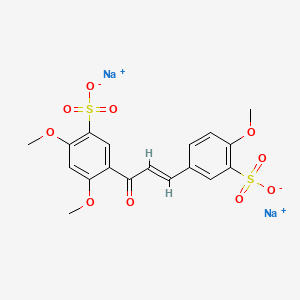
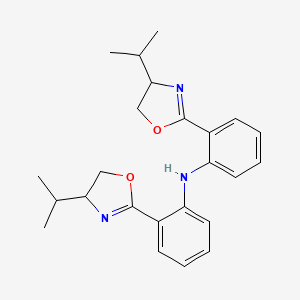
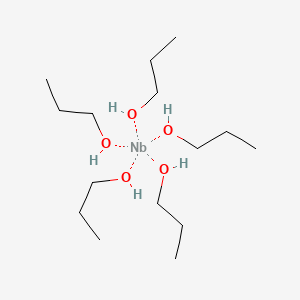
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)

